molecular formula C22H22N2O3 B2354617 3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1040703-97-6

3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2354617
CAS No.: 1040703-97-6
M. Wt: 362.429
InChI Key: MNYUOUQSBGWISX-UHFFFAOYSA-N
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Description

The compound “3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” is a complex organic molecule. It contains a coumarin moiety (6-methyl-2-oxo-2H-chromen-4-yl), which is a benzopyrone derivative widely found in nature . Coumarins have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures . Two various series of analogs of coumarins have been synthesized by using Suzuki–Miyaura across coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra, HSQC 2D C–H correlation spectrum, HMBC 2D C–H correlation spectrum, COSY 2D H–H correlation spectrum, and NOESY 2D H–H correlation spectrum can provide detailed information about the molecular structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. The compound can be characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Spectral Analysis

The synthesis of complex heterocyclic compounds, including those related to the mentioned compound, often involves intricate reactions that yield novel structures with potential for diverse applications. A study by Halim and Ibrahim (2022) explored the synthesis and spectral analysis, including quantum studies and thermodynamic properties of novel compounds through reactions involving ring opening and closure. These processes underline the compound's relevance in advancing synthetic chemistry techniques and understanding molecular behaviors at a quantum level (S. A. Halim & M. Ibrahim, 2022).

Antimicrobial Activity

Research into the antimicrobial properties of compounds structurally related to "3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" has been significant. Mishra et al. (2014) reported on the synthesis of novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazides and their derivatives, showcasing potential inhibition against various bacterial strains. This highlights the compound's role in the development of new antimicrobial agents (A. Mishra et al., 2014).

Molecular Structure and Stability

The stability and molecular structure of related compounds have been a focus of several studies, aiming to understand their properties and potential applications further. For instance, the work by Cao et al. (2019) on constructing unique polyheterocyclic systems via multicomponent reactions demonstrates the complexity and potential applications of these molecules in materials science and molecular engineering (Jun‐Jie Cao et al., 2019).

Photovoltaic and Electronic Properties

The photovoltaic and electronic properties of chromen-based organic dyes, closely related to the compound , have been explored for their application in dye-sensitized solar cells. Gad et al. (2020) conducted an experimental and computational study on chromen-2-one-based dyes, revealing their potential in enhancing solar cell efficiency. This underscores the compound's relevance in renewable energy research (E. Gad et al., 2020).

Mechanism of Action

The mechanism of action of the compound can be elucidated using molecular docking studies. For example, one of the coumarin derivatives acted as a dual binding site inhibitor. The coumarin moiety occupied the peripheral anionic site and showed π-π interaction with Trp278 .

Safety and Hazards

The safety and hazards of the compound can be evaluated based on its biological activities. The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Future Directions

The compound shows high potential for further development as anti-Alzheimer agents . Therefore, future research could focus on exploring its potential therapeutic applications, optimizing its synthesis methods, and investigating its mechanism of action in more detail.

Properties

IUPAC Name

11-[(6-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-5-6-20-18(7-14)16(9-22(26)27-20)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYUOUQSBGWISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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